

Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclohexylamino)-1-propanesulfonic-d17 acid

Cat. No.: B566978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of solutions containing **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** (CAPS-d17). This deuterated buffer is a valuable tool in various research and development applications, particularly in drug metabolism studies, pharmacokinetic analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes at specific sites in a molecule.^{[1][2]} This "kinetic isotope effect" can lead to a longer half-life and more stable blood levels of an active pharmaceutical ingredient.^[1] In NMR, deuterated compounds are essential for minimizing solvent interference.^{[3][4]}

Physicochemical Properties

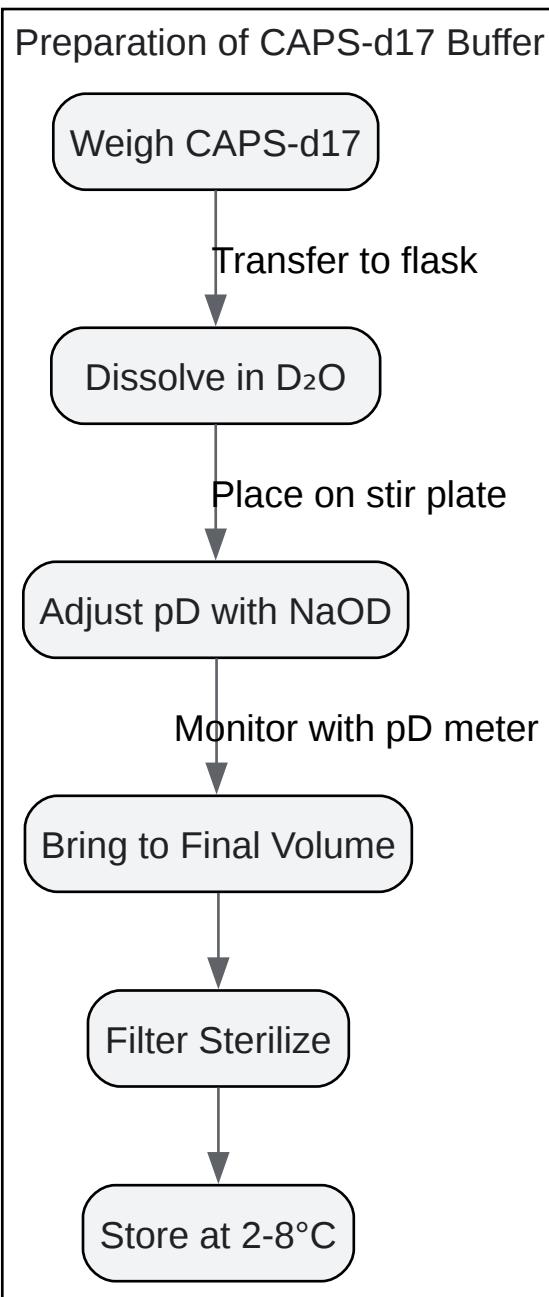
A comparison of the properties of standard 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and its deuterated form is presented below.

Property	3-(cyclohexylamino)-1-propanesulfonic Acid (CAPS)	3-(cyclohexylamino)-1-propanesulfonic-d17 Acid (CAPS-d17)
Molecular Formula	C ₉ H ₁₉ NO ₃ S	C ₉ D ₁₇ H ₂ NO ₃ S
Molecular Weight	221.32 g/mol [5]	238.42 g/mol [6][7]
CAS Number	1135-40-6[5][8]	1219804-15-5[6][7]
pKa (at 25 °C)	10.4[5][8]	~10.4 (pD adjustment may be necessary)
Useful Buffering Range	pH 9.7 - 11.1[5][9]	pD ~10.1 - 11.5
Appearance	White crystalline powder[8]	White crystalline powder
Solubility	Soluble in water[8]	Soluble in water/D ₂ O

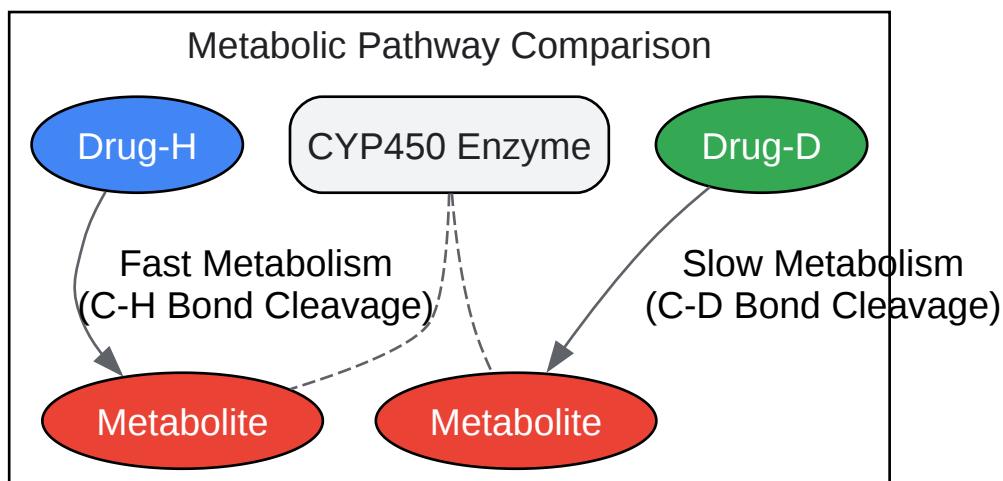
Application 1: Preparation of a Deuterated Buffer for Biochemical and Drug Metabolism Assays

CAPS is a zwitterionic buffering agent often used in the study of enzymatic processes that occur above a physiological pH.[9] The deuterated form, CAPS-d17, is particularly useful in studies where minimizing proton exchange or tracking metabolic pathways is critical.

Protocol: Preparation of a 100 mM CAPS-d17 Stock Solution (pD 11.0)


Materials:


- 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17)
- Deuterium oxide (D₂O, 99.9 atom % D)
- Sodium deuterioxide (NaOD) solution (e.g., 1 M in D₂O)
- Calibrated pD meter or a pH meter with a glass electrode (correction factor required)


- Volumetric flask
- Stir plate and stir bar

Procedure:

- Calculate the required mass: To prepare 100 mL of a 100 mM CAPS-d17 solution, weigh out 2.384 g of CAPS-d17 (MW = 238.42 g/mol).
- Dissolution: Add the weighed CAPS-d17 to a 100 mL volumetric flask. Add approximately 80 mL of D₂O and stir until the solid is completely dissolved.
- pD Adjustment:
 - Place the electrode of the pD/pH meter into the solution.
 - Slowly add the NaOD solution dropwise while stirring to raise the pD to the desired value of 11.0.
 - Note on pD measurement: If using a standard pH meter, a correction is necessary. A common approximation for alkaline solutions is: pD = pH reading + 0.4. Therefore, for a target pD of 11.0, you would adjust the solution until the pH meter reads approximately 10.6.
- Final Volume Adjustment: Once the target pD is reached, add D₂O to bring the final volume to 100 mL.
- Sterilization and Storage: Filter the buffer through a 0.22 µm filter for sterilization. Store the solution at 2-8°C. The deuterated buffer is stable if stored under recommended conditions.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. deutramed.com [deutramed.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Buy Online CAS Number 1219804-15-5 - TRC - 3-(Cyclohexylamino)-1-propanesulfonic-d17 Acid | LGC Standards [lgcstandards.com]
- 8. CAPS = 99 1135-40-6 [sigmaaldrich.com]
- 9. cephamls.com [cephamls.com]

- To cite this document: BenchChem. [Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566978#preparation-of-solutions-with-3-cyclohexylamino-1-propanesulfonic-d17-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com